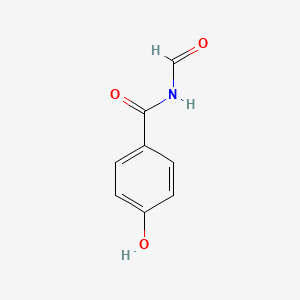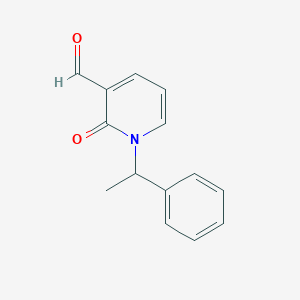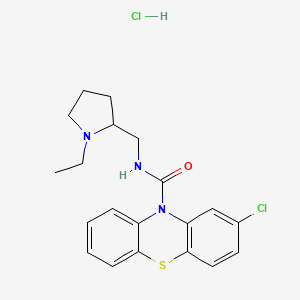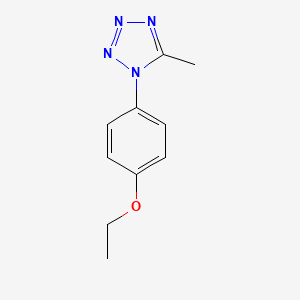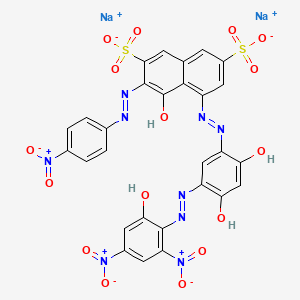
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-, disodium salt typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with other aromatic compounds to form the azo linkages. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may lead to quinones, while reduction can produce aromatic amines.
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-, disodium salt has diverse applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The compound’s mechanism of action involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can affect various biological pathways, leading to specific effects. The exact molecular targets and pathways depend on the compound’s application and the specific biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar structures but different substituents.
Other azo dyes: Compounds with one or more azo groups linked to aromatic rings.
Propriétés
Numéro CAS |
63589-11-7 |
|---|---|
Formule moléculaire |
C28H15N9Na2O16S2 |
Poids moléculaire |
843.6 g/mol |
Nom IUPAC |
disodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-4,6-dinitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H17N9O16S2.2Na/c38-21-11-22(39)18(31-33-26-20(37(46)47)7-15(36(44)45)8-23(26)40)10-17(21)30-32-19-9-16(54(48,49)50)5-12-6-24(55(51,52)53)27(28(41)25(12)19)34-29-13-1-3-14(4-2-13)35(42)43;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
Clé InChI |
KVDISYDHJLSSCE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4O)O)N=NC5=C(C=C(C=C5O)[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



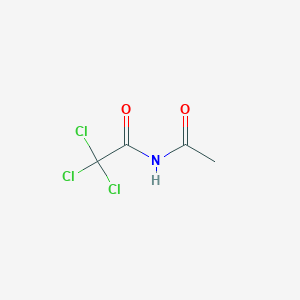
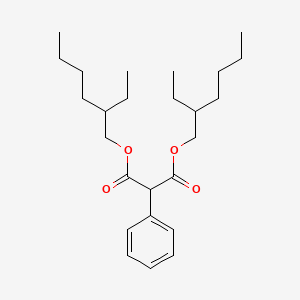

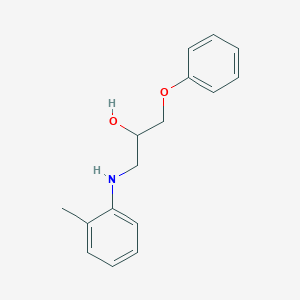
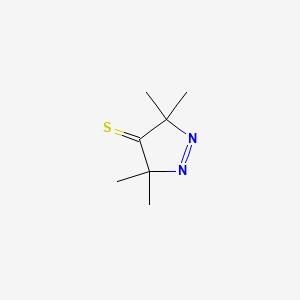
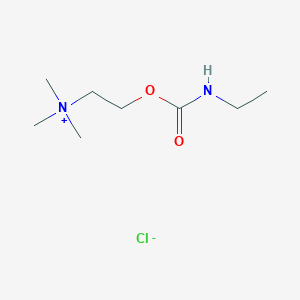
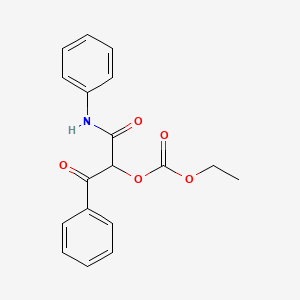
![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)

